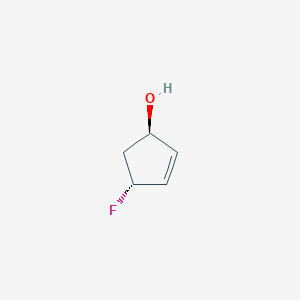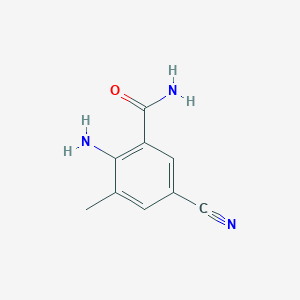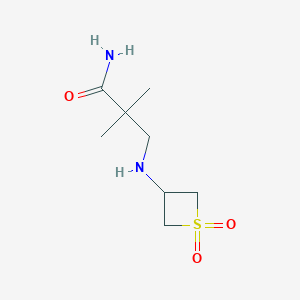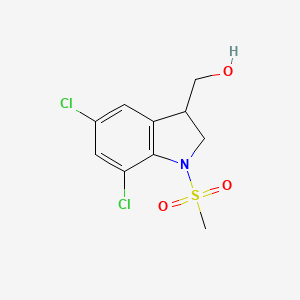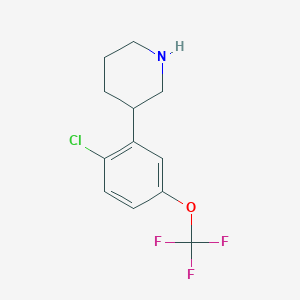
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-chloro-5-(trifluoromethoxy)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A chloro (trifluoromethyl) pyridine used in similar applications.
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: An organic building block with similar functional groups.
Uniqueness
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H13ClF3NO |
|---|---|
Peso molecular |
279.68 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |
Clave InChI |
PHGAJOZPKAONPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


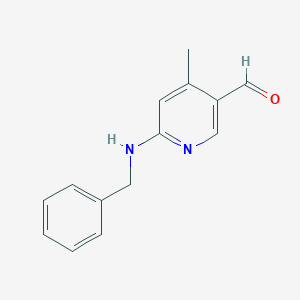

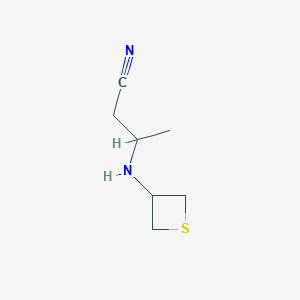

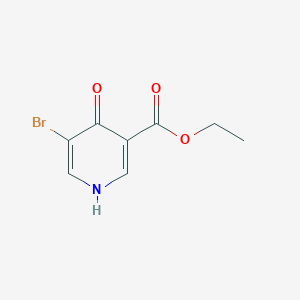

![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)
